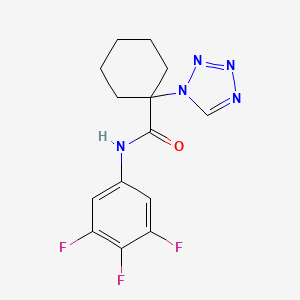![molecular formula C24H27N3O3 B11002256 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B11002256.png)
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide: is a chemical compound with the following IUPAC name: 2-[(1-(2-methoxyethyl)-1H-indol-4-yl)oxy]acetic acid . Its molecular formula is C₁₃H₁₅NO₄ , and it has a molecular weight of 249.27 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Indole Formation: Starting from appropriate precursors, indole is formed via a Fischer indole synthesis or other methods.
Etherification: The indole is then reacted with 2-methoxyethyl chloride to introduce the methoxyethyl group.
Acetylation: The resulting intermediate is acetylated using acetic anhydride or acetyl chloride to yield the final compound.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized in bulk using similar principles. Optimization of reaction conditions, purification, and scalability are essential for large-scale production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the acetic acid carbonyl group.
Reduction: Reduction of the indole ring or the carbonyl group is also possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: It could serve as a probe for biological studies due to its potential interactions with cellular targets.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar indole moieties or acetic acid derivatives can be compared. Notable examples include 2-(2-methoxy-1-methylethoxy)-1-propanol (CAS: 20324-32-7) and other benzimidazoles .
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-(1-propan-2-ylindol-4-yl)acetamide |
InChI |
InChI=1S/C24H27N3O3/c1-17(2)27-13-11-18-20(6-4-8-22(18)27)25-24(28)16-30-23-9-5-7-21-19(23)10-12-26(21)14-15-29-3/h4-13,17H,14-16H2,1-3H3,(H,25,28) |
InChI Key |
RLKZBZWYWAHGPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)COC3=CC=CC4=C3C=CN4CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B11002184.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11002186.png)
![N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B11002195.png)

![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B11002200.png)
![Methyl 5-(2-phenylethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11002203.png)
![2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-3-[4-(morpholin-4-ylcarbonyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11002215.png)
![3-(4-methyl-1H-indol-1-yl)-N-[(2E)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B11002220.png)
![N-[2-(1-Methyl-1H-indol-3-YL)ethyl]-2-[2-(2-pyridyl)-1,3-thiazol-4-YL]acetamide](/img/structure/B11002224.png)
![methyl 4-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B11002229.png)
![1-(2-methoxyethyl)-N-[2-(4-methoxyphenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B11002241.png)
![3-(1H-indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B11002247.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11002253.png)
![methyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11002254.png)
